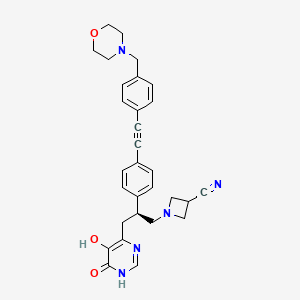
Glucosinalbate (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosinalbate (potassium) is a naturally occurring compound found in plants of the Brassicaceae family, such as broccoli, cabbage, and radish. It is a type of glucosinolate, which are sulfur- and nitrogen-containing glycosides. These compounds are known for their role in plant defense mechanisms and their potential health benefits for humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of glucosinalbate (potassium) typically involves the extraction from plant sources. One common method is the use of solid-phase extraction (SPE) with dimethylaminopropyl (DEA)-based weak anion exchange cartridges. This method is efficient and allows for the extraction and purification of glucosinolates from plant tissues .
Industrial Production Methods
Industrial production of glucosinalbate (potassium) often involves large-scale extraction from Brassicaceae plants. The process includes harvesting the plants, followed by extraction using solvents such as methanol or water. The extracted glucosinolates are then purified using techniques like ion-exchange chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Glucosinalbate (potassium) undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, resulting in the formation of isothiocyanates, thiocyanates, and nitriles.
Oxidation and Reduction: These reactions can modify the side chains of glucosinolates, altering their biological activity.
Common Reagents and Conditions
Myrosinase: An enzyme that catalyzes the hydrolysis of glucosinolates.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride, used in reduction reactions.
Major Products Formed
Isothiocyanates: Known for their antimicrobial and anticancer properties.
Thiocyanates: Have various biological activities.
Nitriles: Formed under specific conditions during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Glucosinalbate (potassium) has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of bioactive compounds.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of natural pesticides and biofumigants.
Wirkmechanismus
The biological activity of glucosinalbate (potassium) is primarily due to its hydrolysis products. When the plant tissue is damaged, myrosinase enzyme comes into contact with glucosinalbate, leading to the formation of isothiocyanates, thiocyanates, and nitriles. These compounds exert their effects by interacting with various molecular targets and pathways, including:
Antimicrobial Activity: Disrupting microbial cell membranes and inhibiting enzyme activity.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Glucosinalbate (potassium) is unique among glucosinolates due to its specific side chain structure. Similar compounds include:
Sinigrin: Precursor to allyl isothiocyanate.
Glucotropaeolin: Precursor to benzyl isothiocyanate.
Gluconasturtiin: Precursor to phenethyl isothiocyanate.
These compounds share similar hydrolysis pathways but differ in their side chains, leading to variations in their biological activities and applications.
Eigenschaften
Molekularformel |
C15H20KNO9S2 |
|---|---|
Molekulargewicht |
461.6 g/mol |
IUPAC-Name |
potassium;[(E)-[2-(4-hydroxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino]methanesulfonate |
InChI |
InChI=1S/C15H21NO9S2.K/c17-6-10-12(19)13(20)14(21)15(25-10)26-11(16-7-27(22,23)24)5-8-1-3-9(18)4-2-8;/h1-4,10,12-15,17-21H,5-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t10-,12-,13+,14-,15+;/m1./s1 |
InChI-Schlüssel |
GMMRVBVLJPVVTJ-SWKZEUNZSA-M |
Isomerische SMILES |
C1=CC(=CC=C1C/C(=N\CS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
Kanonische SMILES |
C1=CC(=CC=C1CC(=NCS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141985.png)



![(4S)-2-[6-(5-oxohexanoyloxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B15142019.png)
![N-[9-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15142030.png)

![2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B15142037.png)


![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)

